5-(2-cyclobutyl-1,3-oxazol-5-yl)-N-[4-(diethylamino)-2-methylphenyl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-cyclobutyl-1,3-oxazol-5-yl)-N-[4-(diethylamino)-2-methylphenyl]thiophene-2-sulfonamide: is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-cyclobutyl-1,3-oxazol-5-yl)-N-[4-(diethylamino)-2-methylphenyl]thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a Grignard reaction or other alkylation methods.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis or other cyclization methods.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base.
Final Coupling: The final compound is obtained by coupling the oxazole and thiophene derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted derivatives at the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its sulfonamide group.
Protein Binding: It can bind to proteins and affect their function.
Medicine
Drug Development: The compound has potential as a lead compound for the development of new drugs, particularly in the treatment of diseases where sulfonamides are effective.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-cyclobutyl-1,3-oxazol-5-yl)-N-[4-(diethylamino)-2-methylphenyl]thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The aromatic rings and other functional groups can interact with various molecular pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide
- 5-Cyclobutyl-1,3,4-oxadiazol-2-amine
- 5-(2-cyclobutyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride
Uniqueness
The uniqueness of 5-(2-cyclobutyl-1,3-oxazol-5-yl)-N-[4-(diethylamino)-2-methylphenyl]thiophene-2-sulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H27N3O3S2 |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
5-(2-cyclobutyl-1,3-oxazol-5-yl)-N-[4-(diethylamino)-2-methylphenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C22H27N3O3S2/c1-4-25(5-2)17-9-10-18(15(3)13-17)24-30(26,27)21-12-11-20(29-21)19-14-23-22(28-19)16-7-6-8-16/h9-14,16,24H,4-8H2,1-3H3 |
InChI Key |
GBMOFMFRPBKIPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(S2)C3=CN=C(O3)C4CCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.